(4-((4-Bromophenyl)carbamoyl)phenyl)boronic acid
CAS No.: 874287-99-7
Cat. No.: VC3358929
Molecular Formula: C13H11BBrNO3
Molecular Weight: 319.95 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 874287-99-7 |
|---|---|
| Molecular Formula | C13H11BBrNO3 |
| Molecular Weight | 319.95 g/mol |
| IUPAC Name | [4-[(4-bromophenyl)carbamoyl]phenyl]boronic acid |
| Standard InChI | InChI=1S/C13H11BBrNO3/c15-11-5-7-12(8-6-11)16-13(17)9-1-3-10(4-2-9)14(18)19/h1-8,18-19H,(H,16,17) |
| Standard InChI Key | FBTLHSKBTDKVGQ-UHFFFAOYSA-N |
| SMILES | B(C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)Br)(O)O |
| Canonical SMILES | B(C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)Br)(O)O |
Introduction
(4-((4-Bromophenyl)carbamoyl)phenyl)boronic acid is a complex organic compound that belongs to the class of arylboronic acids. These compounds are widely used in organic synthesis due to their ability to participate in Suzuki-Miyaura cross-coupling reactions, which facilitate the formation of carbon-carbon bonds between boronic acids and various organic halides or triflates. The presence of a bromine atom in the compound introduces a site for potential chemical modifications, while the carbamoyl group may influence its solubility and interactions with other molecules.
Synthesis and Applications
Arylboronic acids, including (4-((4-Bromophenyl)carbamoyl)phenyl)boronic acid, are valuable intermediates in organic synthesis. They are particularly useful in Suzuki-Miyaura cross-coupling reactions, which allow for the creation of complex organic structures with desired properties. These reactions are widely employed in pharmaceutical and material science applications to form carbon-carbon bonds efficiently.
Related Compounds and Variations
Several compounds related to (4-((4-Bromophenyl)carbamoyl)phenyl)boronic acid have been studied for their unique properties and applications. For example, (4-((2-Bromophenyl)carbamoyl)phenyl)boronic acid and (3-((4-Bromophenyl)carbamoyl)phenyl)boronic acid offer variations in the position of the bromine atom, potentially affecting their reactivity and biological activities.
| Compound | CAS Number | Key Features |
|---|---|---|
| (4-((2-Bromophenyl)carbamoyl)phenyl)boronic acid | - | Bromine at the 2-position |
| (3-((4-Bromophenyl)carbamoyl)phenyl)boronic acid | 850567-35-0 | Bromine at the 4-position on a different ring |
| (4-((4-Bromophenyl)carbamoyl)phenyl)boronic acid | 874287-99-7 | Bromine at the 4-position |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume